molecular formula C19H19IN4O3S B14810849 3-iodo-4-methyl-N-({2-[4-oxo-4-(phenylamino)butanoyl]hydrazinyl}carbonothioyl)benzamide

3-iodo-4-methyl-N-({2-[4-oxo-4-(phenylamino)butanoyl]hydrazinyl}carbonothioyl)benzamide

Cat. No.: B14810849
M. Wt: 510.4 g/mol
InChI Key: NTKVIQGFALYQEY-UHFFFAOYSA-N
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Description

N-{[2-(4-anilino-4-oxobutanoyl)hydrazino]carbonothioyl}-3-iodo-4-methylbenzamide is a complex organic compound with a unique structure that includes an anilino group, a hydrazino group, a carbonothioyl group, and an iodo-substituted benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-anilino-4-oxobutanoyl)hydrazino]carbonothioyl}-3-iodo-4-methylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include the following steps:

    Formation of 4-anilino-4-oxobutanoyl chloride: This intermediate can be synthesized by reacting aniline with succinic anhydride in the presence of a suitable catalyst.

    Reaction with hydrazine: The 4-anilino-4-oxobutanoyl chloride is then reacted with hydrazine to form the hydrazino derivative.

    Introduction of the carbonothioyl group: The hydrazino derivative is further reacted with carbon disulfide to introduce the carbonothioyl group.

    Iodination of the benzamide: Finally, the compound is iodinated using iodine and a suitable oxidizing agent to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-anilino-4-oxobutanoyl)hydrazino]carbonothioyl}-3-iodo-4-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or hydrazines.

    Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and hydrazines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[2-(4-anilino-4-oxobutanoyl)hydrazino]carbonothioyl}-3-iodo-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-{[2-(4-anilino-4-oxobutanoyl)hydrazino]carbonothioyl}-3-iodo-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interacting with key amino acid residues. In biological systems, it can modulate signaling pathways and affect cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(4-anilino-4-oxobutanoyl)hydrazino]carbonothioyl}-3-chloro-4-methylbenzamide
  • N-{[2-(4-anilino-4-oxobutanoyl)hydrazino]carbonothioyl}-3-bromo-4-methylbenzamide
  • N-{[2-(4-anilino-4-oxobutanoyl)hydrazino]carbonothioyl}-3-fluoro-4-methylbenzamide

Uniqueness

N-{[2-(4-anilino-4-oxobutanoyl)hydrazino]carbonothioyl}-3-iodo-4-methylbenzamide is unique due to the presence of the iodo group, which can significantly influence its reactivity and biological activity. The iodo group can enhance the compound’s ability to participate in substitution reactions and may also affect its interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H19IN4O3S

Molecular Weight

510.4 g/mol

IUPAC Name

N-[[(4-anilino-4-oxobutanoyl)amino]carbamothioyl]-3-iodo-4-methylbenzamide

InChI

InChI=1S/C19H19IN4O3S/c1-12-7-8-13(11-15(12)20)18(27)22-19(28)24-23-17(26)10-9-16(25)21-14-5-3-2-4-6-14/h2-8,11H,9-10H2,1H3,(H,21,25)(H,23,26)(H2,22,24,27,28)

InChI Key

NTKVIQGFALYQEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NNC(=O)CCC(=O)NC2=CC=CC=C2)I

Origin of Product

United States

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